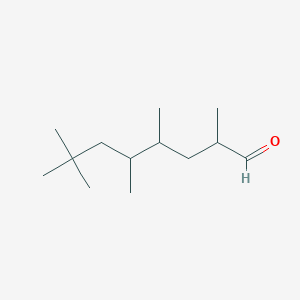

2,4,5,7,7-Pentamethyloctanal

Description

This compound is structurally characterized by five methyl groups at positions 2, 4, 5, 7, and 7 on an eight-carbon aldehyde chain. Such methyl branching typically influences physical properties (e.g., boiling point, solubility) and chemical reactivity (e.g., steric hindrance, oxidation stability).

Properties

CAS No. |

113831-55-3 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

2,4,5,7,7-pentamethyloctanal |

InChI |

InChI=1S/C13H26O/c1-10(9-14)7-11(2)12(3)8-13(4,5)6/h9-12H,7-8H2,1-6H3 |

InChI Key |

BLSRNKWUIXLQSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)C(C)CC(C)(C)C)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence primarily discusses unrelated compounds, such as N,N,2,4,6-Pentamethylanilinium hexafluorophosphate (an ionic organic salt) and polychlorinated biphenyls (PCBs) like 2,2′,4,6,6′-Pentachlorobiphenyl . Below is an analysis of their structural and functional differences compared to 2,4,5,7,7-Pentamethyloctanal:

Structural Differences

Functional and Application Differences

- This compound: Likely used in fragrances or flavorants due to aldehyde functionality and branched structure (common in terpenoid derivatives). No specific applications are cited in the evidence.

- 2,2′,4,6,6′-Pentachlorobiphenyl : A PCB regulated as a "First-Class Specific Chemical Substance" due to environmental and health risks.

Physical Property Data

No data tables for this compound (e.g., melting point, solubility) are available in the evidence. For comparison:

- N,N,2,4,6-Pentamethylanilinium hexafluorophosphate : Exhibits hydrogen bonding (e.g., H6A–C6–H6B interactions) and crystallographic parameters (bond lengths: ~1.49 Å for C–C bonds).

- 2,2′,4,6,6′-Pentachlorobiphenyl : Available as a 100 μg/mL isooctane solution for analytical use.

Limitations of the Evidence

Irrelevant Compounds : The evidence focuses on ammonium salts and chlorinated biphenyls, which are structurally and functionally distinct from branched aldehydes like this compound.

Missing Data: No synthesis routes, spectroscopic data (e.g., NMR, IR), or application studies for the target compound are provided.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.